mepenzolate
Description
Properties
CAS No. |
188302-81-0 |
|---|---|
Molecular Formula |
C15H19N4O8 |
Synonyms |
Piperidinium, 3-[(hydroxydiphenylacetyl)oxy]-1,1-dimethyl-, (R)- (9CI) |
Origin of Product |
United States |
Chemical Synthesis and Analog Development for Research Purposes
Established Synthetic Pathways for Mepenzolate (B1170382)
The established synthetic routes for this compound typically involve a two-key step process: a condensation reaction to form the ester core and a subsequent quaternization process to introduce the charged nitrogen atom. This compound bromide (MP) is a known antagonist for the human muscarinic M3 receptor (hM3R). nih.gov
The initial phase of this compound synthesis often involves a condensation reaction. For example, the synthesis of both (R)- and (S)-mepenzolate has been achieved by the condensation of benzilic acid with the respective (R)- or (S)-alcohol. nih.govresearchgate.netmolaid.com This step forms the ester linkage crucial to the this compound structure. nih.govresearchgate.netmolaid.com Condensation reactions generally involve the formation of a covalent bond between organic functional groups, often with the elimination of a small molecule like water or an alcohol. google.com
Following the formation of the ester core, the tertiary amine group within the this compound precursor undergoes a quaternization process. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, which is essential for this compound's antimuscarinic activity. nih.govresearchgate.netmolaid.com Quaternization typically involves the reaction of a tertiary amine with an alkylating agent, such as methyl bromide, to introduce the fourth alkyl group on the nitrogen atom, resulting in a positively charged quaternary ammonium center. nih.govgoogle.com
Exploration of Novel Synthetic Methodologies for this compound and its Derivatives
Research efforts extend to exploring novel synthetic methodologies for this compound and its derivatives to enhance efficiency, yield, or introduce specific structural modifications. For instance, studies have reported the synthesis of hybrid compounds based on this compound and other muscarinic antagonists, such as glycopyrronium (B1196793) bromide (GC) and aclidinium (B1254267) bromide (AD). nih.gov These novel synthetic routes aim to obtain derivatives with potentially longer-lasting bronchodilatory activity and other desired pharmacological profiles. nih.govnih.gov The general approach often involves separating the structures of the parent compounds into parts and then synthesizing hybrid compounds by substituting these parts. nih.govfrontiersin.org The synthesis of such derivatives often involves similar condensation and quaternization steps as the parent compound, but with different starting materials or reaction conditions tailored for the desired hybrid structure. nih.govfrontiersin.org
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Investigations
The design and synthesis of this compound analogs are crucial for conducting structure-activity relationship (SAR) investigations, which aim to understand how variations in chemical structure influence biological activity. nih.gov Researchers synthesize hybrid compounds by combining structural elements of this compound with those of other muscarinic antagonists to identify derivatives with enhanced properties, such as higher affinity for specific muscarinic receptors. nih.govnih.govfrontiersin.org
An example of such SAR investigation involves the synthesis of hybrid compounds like this compound-glycopyrronium (MP-GC), glycopyrronium-mepenzolate (GC-MP), and this compound-aclidinium (MP-AD). nih.govfrontiersin.org These studies have shown that certain structural modifications, such as the double phenyl rings in this compound, can be important for specific activities, like anti-inflammatory activity. nih.gov The synthesis route for these hybrid compounds typically involves the condensation of a carboxylic acid and an aminoalcohol to form an ester, followed by quaternization of the precursor. nih.govfrontiersin.org
Data on the binding affinities of these compounds to muscarinic receptors are often critical for SAR studies. For instance, MP-AD demonstrated the highest affinity for hM3R among the tested hybrid compounds and the longest lasting bronchodilatory activity. nih.govnih.govfrontiersin.org
Table 1: Binding Affinities of this compound and its Hybrid Analogs for hM3R
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound (MP) | hM3R | Not specified nih.gov |
| This compound-Glycopyrronium (MP-GC) | hM3R | Lower than MP frontiersin.org |
| Glycopyrronium-Mepenzolate (GC-MP) | hM3R | Lower than MP frontiersin.org |
| This compound-Aclidinium (MP-AD) | hM3R | Highest affinity nih.govnih.govfrontiersin.org |
Note: Specific Ki values for MP-GC and GC-MP were not provided, only noted as lower than MP.
Stereochemical Considerations in this compound Synthesis and Research
This compound possesses an asymmetric carbon atom, meaning it can exist as different stereoisomers, specifically enantiomers. nih.govresearchgate.netmolaid.com Stereochemical considerations are vital in synthesis and research because enantiomers can exhibit different biochemical and pharmacological activities. nih.govresearchgate.net
The synthesis of individual enantiomers of this compound, such as (R)- and (S)-mepenzolate, involves stereoselective synthetic approaches. For example, (R)- or (S)-mepenzolate can be synthesized by the condensation of benzilic acid with the corresponding (R)- or (S)-alcohol, followed by quaternization of the tertiary amine. nih.govresearchgate.netmolaid.com
After synthesis, the separation of enantiomers is critical to study their individual properties. Common techniques for enantiomeric separation include high-performance liquid chromatography (HPLC) with chiral stationary phases and various crystallization methods, such as diastereoisomeric crystallization. researchgate.netmdpi.com These methods allow for the isolation of pure enantiomers, enabling researchers to assess their distinct biological activities. researchgate.netmdpi.com For this compound, studies have shown that (R)-mepenzolate exhibits a higher affinity for the muscarinic M3 receptor and superior bronchodilatory activity compared to (S)-mepenzolate, while their anti-inflammatory activities are indistinguishable. nih.govresearchgate.net
Table 2: Biological Comparison of this compound Enantiomers
| Enantiomer | Affinity for Muscarinic M3 Receptor (in vitro) | Bronchodilatory Activity (in vivo) | Anti-inflammatory Activity |
| (R)-Mepenzolate | Higher nih.govresearchgate.net | Superior nih.govresearchgate.net | Indistinguishable nih.govresearchgate.net |
| (S)-Mepenzolate | Lower nih.govresearchgate.net | Inferior nih.govresearchgate.net | Indistinguishable nih.govresearchgate.net |
Maintenance of Stereochemistry in Research Models
This compound possesses an asymmetric carbon atom, leading to the existence of enantiomers, specifically (R)- and (S)-mepenzolate nih.gov. The stereochemistry of a molecule can significantly influence its biological activity and interactions within biological systems ijpsjournal.comnih.gov. In drug development, it is crucial to consider the different behaviors of enantiomers, as they may exhibit distinct pharmacological profiles ijpsjournal.comnih.gov.
Research studies have investigated the stereochemical stability of this compound enantiomers in various research models. For instance, in an in vivo study, it was confirmed that both (R)- and (S)-mepenzolate maintained their original stereochemistry in the lung after intratracheal administration nih.gov. This observation is critical for ensuring the consistency of research findings where the specific enantiomer's activity is under investigation.
Studies using in vitro filter-binding assays have shown that (R)-mepenzolate exhibits a higher affinity for the muscarinic M3 receptor compared to (S)-mepenzolate, a finding supported by computational simulations nih.govresearchgate.netmolaid.com. Furthermore, in in vivo models, the bronchodilatory activity of (R)-mepenzolate was superior to that of (S)-mepenzolate nih.govresearchgate.net. However, their anti-inflammatory activities were indistinguishable nih.gov. These findings underscore the importance of stereochemistry in determining the efficacy of this compound as a bronchodilator in research contexts.
Beyond receptor binding, stereoselectivity has also been observed in the transport of this compound enantiomers across membranes by solute carriers (SLCs), specifically organic cation transporters (OCTs) uni-goettingen.denih.gov. For example, the enantiomers of this compound showed highly stereoselective uptake by OCT2 and OCT3, although with opposite stereopreferences nih.gov. This indicates that the stereochemical form can influence cellular disposition, which is a vital consideration in pharmacokinetic studies within research models uni-goettingen.denih.gov.
Molecular and Cellular Mechanism of Action Investigations Non Clinical Focus
Muscarinic Receptor Binding Kinetics and Affinity Studies
Mepenzolate (B1170382) is recognized as an orally administered muscarinic receptor antagonist medchemexpress.commedchemexpress.com. Studies have delved into its binding kinetics and affinity for different muscarinic receptor subtypes.
This compound bromide exhibits antagonist activity across muscarinic receptor subtypes, with specific affinities observed for human M2 (hM2R) and M3 (hM3R) receptors. Quantitative studies have determined its Ki values for these receptors. For hM2R, the reported Ki is 0.68 nM, while for hM3R, it is 2.6 nM medchemexpress.commedchemexpress.com. This indicates a higher affinity for the hM2R subtype compared to the hM3R. In a study involving Chinese Hamster Ovary (CHO)-K1 cells expressing human muscarinic M2 or M3 receptors, this compound (MP) demonstrated the lowest affinity for hM3R when compared to other muscarinic antagonists like tiotropium (B1237716) bromide (TP), glycopyrronium (B1196793) bromide (GC), and aclidinium (B1254267) bromide (AD), as indicated by its highest Ki value frontiersin.org. Similar results were observed for hM2R frontiersin.org. This compound is considered a subtype-non-specific muscarinic antagonist medchemexpress.com.
Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| hM2R | 0.68 | medchemexpress.commedchemexpress.com |
| hM3R | 2.6 | medchemexpress.commedchemexpress.com |
Quantitative binding assays are crucial for determining the binding affinities of compounds to receptors. The [3H]NMS (N-methyl-[3H]-scopolamine methylchloride) displacement study is a common method used for muscarinic receptor binding investigations frontiersin.orgepo.orggoogle.comgoogle.comnih.gov. In studies evaluating this compound's binding affinity, membrane fractions prepared from CHO-K1 cells expressing human muscarinic M2 or M3 receptors were incubated with 2 nM [3H]NMS in the presence of varying concentrations of this compound frontiersin.org. Competitive binding curves were generated using a range of concentrations (10−11 to 10−6 M) to determine the Ki values, with experiments performed in triplicate and values averaged from at least two independent experiments frontiersin.org. [3H]NMS displacement assays have been instrumental in characterizing this compound's interaction with muscarinic receptors, showing that it competitively displaces [3H]NMS binding frontiersin.orgnih.gov.
Investigation of Non-Muscarinic Receptor Mediated Mechanisms
Beyond its well-established muscarinic receptor antagonism, research indicates that this compound may exert effects through mechanisms independent of muscarinic receptors medchemexpress.comnih.gov.
This compound bromide has been identified as an inhibitor of the GPR109A receptor medchemexpress.commedchemexpress.com. This antagonism has significant research implications, particularly in studies related to metabolic and inflammatory processes. For instance, this compound bromide, as a GPR109A receptor blocker, has been shown to abolish the beneficial effects of niacin on parameters such as body weight, colon wet weight, and colonic levels of myeloperoxidase (MPO) and VEGF in research models medchemexpress.comresearchgate.net. This suggests that the salutary effects of niacin in these contexts are dependent on GPR109A activation, which this compound counteracts researchgate.net. Similarly, in a mouse model of allergic contact dermatitis (ACD), the anti-allergic effects of 1,3-butanediol (B41344) (BD), a ketogenic substrate that increases β-hydroxybutyrate (BHB) levels, were abolished by this compound administration researchgate.netpreprints.org. This finding indicates that the anti-allergic effects mediated by elevated BHB concentrations are dependent on GPR109A activation, further solidifying this compound's role as a research tool for elucidating GPR109A-mediated pathways researchgate.netpreprints.org. Blocking GPR109A with this compound bromide has also been observed to significantly reduce average daily gain (ADG) and gain-to-feed ratio (G/F) in weaned piglets in comparison to a niacin-treated group, reinforcing the role of GPR109A in metabolic processes semanticscholar.org.
This compound has demonstrated modulatory effects on NADPH oxidase activity in various research models. NADPH oxidase is an enzyme complex responsible for producing reactive oxygen species (ROS). Studies have shown that this compound decreases NADPH oxidase activity nih.govniph.go.jpresearchgate.netniph.go.jpnih.gov. For example, in mice treated with bleomycin (B88199), an agent known to induce pulmonary fibrosis, this compound administration decreased pulmonary NADPH activity, which was otherwise increased by bleomycin treatment niph.go.jp. Similarly, in cultured cells retrieved from bronchoalveolar lavage fluid (BALF), this compound decreased superoxide (B77818) anion production and phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced activation of NADPH oxidase niph.go.jp. This inhibitory effect on NADPH oxidase activation contributes to its ROS-reducing properties nih.govniph.go.jp.
This compound has been observed to impact the expression and activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (B108866) S-transferase (GST), in research settings nih.govniph.go.jpresearchgate.netniph.go.jpnih.gov. These enzymes play crucial roles in cellular defense against oxidative stress nih.gov. In mice treated with bleomycin, this compound administration increased pulmonary GST activity niph.go.jp. Similarly, this compound has been shown to stimulate GST activity in elastase- or cigarette smoke (CS)-administered mice niph.go.jp. This induction of antioxidant enzymes, alongside the inhibition of NADPH oxidase activity, contributes to this compound's ability to decrease reactive oxygen species levels in the lung nih.gov. In experiments involving RAW264 cells, this compound increased the activity of both GST and Nrf2, a transcription factor involved in antioxidant response niph.go.jp.
Table 2: this compound's Impact on Key Enzymes in Research Models
| Enzyme/Activity | Effect of this compound | Research Model/Context | Reference |
| NADPH Oxidase Activity | Decreased | Bleomycin-treated mice, cultured BALF cells | niph.go.jpresearchgate.netniph.go.jpnih.gov |
| Glutathione S-Transferase (GST) Activity | Increased | Bleomycin-treated mice, elastase/CS-administered mice, RAW264 cells | nih.govniph.go.jpresearchgate.netniph.go.jp |
| Superoxide Dismutase (SOD) Expression | Induction/Increased | Lung tissue (general) | nih.gov |
Intracellular Signaling Cascades Affected by this compound in In Vitro Systems
Beyond its primary role as a muscarinic receptor antagonist, this compound has demonstrated an ability to influence intracellular signaling pathways, contributing to its observed anti-inflammatory effects through a mechanism independent of muscarinic receptor binding iiab.menih.gov. Research indicates that this compound plays a role in mitigating inflammatory responses and reducing oxidative stress zhanggroup.org. These anti-inflammatory properties are significant, having been shown to be more potent than those of corticosteroids in some contexts iiab.me. The compound's impact on inflammation is intrinsically linked to its modulation of key pro-inflammatory pathways, including the activation of Nuclear Factor-κB and the activity of Histone Deacetylase 2, which are often triggered by oxidative stress plos.org.
Nuclear Factor-κB Inhibition Research
This compound has been identified as an inhibitor of Nuclear Factor-κB (NF-κB), a critical pro-inflammatory transcription factor iiab.me. NF-κB plays a central role in initiating inflammatory responses and regulating the expression of numerous pro-inflammatory genes plos.orgnih.gov. Oxidative stress, a common feature in inflammatory conditions, can activate NF-κB. This activation can occur partly through the inhibition of histone deacetylase (HDAC) activity and the subsequent degradation of the NF-κB inhibitory protein, IκB plos.org. Studies have shown that this compound can partially suppress alterations in NF-κB activity and IκB levels induced by certain inflammatory stimuli in cellular models, underscoring its capacity to counteract NF-κB-mediated inflammation niph.go.jp.
Histone Deacetylase 2 Modulation Studies
Investigations have also highlighted this compound's inhibitory effects on Histone Deacetylase 2 (HDAC2) iiab.me. HDACs are a class of enzymes crucial for epigenetic regulation, primarily by removing acetyl groups from histones. This deacetylation leads to chromatin condensation, thereby suppressing gene expression, including that of pro-inflammatory genes plos.orgiiab.me. HDACs, notably HDAC2, can also directly modify pro-inflammatory transcription factors like NF-κB, further regulating inflammatory gene expression plos.org. A decrease in HDAC2 activity can be a contributing factor to various pathological conditions, and its modulation has been shown to offer protective effects wikidata.org. This compound's ability to partially suppress the decrease in HDAC2 activity induced by inflammatory stimuli suggests a mechanism by which it can re-establish proper epigenetic control and reduce inflammatory responses plos.orgniph.go.jp.
Comparative Mechanistic Studies with Related Anticholinergic Compounds
This compound is recognized as a muscarinic receptor antagonist, demonstrating binding affinities with human muscarinic M2 (hM2R) and M3 (hM3R) receptors. Specifically, this compound bromide exhibits K_i values of 0.68 nM for hM2R and 2.6 nM for hM3R nih.gov.
Comparative mechanistic studies have extended to the analysis of hybrid compounds synthesized from this compound (MP) and other long-acting muscarinic antagonists (LAMAs) such as glycopyrronium (GC) and aclidinium (AD). These investigations aimed to delineate the structural determinants of both bronchodilatory and anti-inflammatory activities iiab.mewikipedia.org.
Table 1: Muscarinic Receptor Affinities of this compound Bromide nih.gov
| Compound | Receptor Type | K_i (nM) |
| This compound Bromide | hM2R | 0.68 |
| This compound Bromide | hM3R | 2.6 |
Among the synthesized hybrid compounds (this compound-glycopyrronium [MP-GC], glycopyrronium-mepenzolate [GC-MP], and this compound-aclidinium [MP-AD]), MP-AD displayed the highest affinity for hM3R and demonstrated bronchodilatory activity comparable in duration to that of glycopyrronium and aclidinium iiab.me.
Beyond muscarinic receptor antagonism, the anti-inflammatory properties of these compounds also exhibited distinct patterns. Both MP-GC and MP-AD demonstrated anti-inflammatory effects equivalent to those of this compound. In contrast, GC-MP, similar to glycopyrronium and aclidinium alone, did not exhibit this anti-inflammatory activity iiab.me. These findings suggest a specific structure-activity relationship for the anti-inflammatory mechanism, indicating that a certain moiety derived from this compound is crucial for these non-anticholinergic effects iiab.me.
Furthermore, this compound bromide has been identified as a GPR109A inhibitor nih.gov. However, research has indicated that its effect on the reassembly of tight junctions in Caco-2 cells does not rely on the GPR109A pathway nih.gov. This highlights that this compound's therapeutic actions, particularly its anti-inflammatory effects, can be attributed to diverse mechanisms of action distinct from its established muscarinic antagonistic and anticholinergic properties metabolomicsworkbench.org.
Structure Activity Relationship Sar and Structure Property Relationship Spr Research
Elucidation of Key Pharmacophoric Features of Mepenzolate (B1170382) for Receptor Interaction
This compound acts primarily as an antimuscarinic medication, achieving its therapeutic effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors wikipedia.orgalfa-chemistry.com. The core chemical structure of this compound is characterized by a piperidyl group connected to a benzilate moiety, further enhanced by an additional methyl group wikipedia.org. This structural arrangement is similar to that of N-Methyl-3-piperidyl benzilate (PubChem CID: 62495), with the methylation in this compound contributing to its enhanced antimuscarinic properties wikipedia.org.
As a muscarinic antagonist, this compound's pharmacophoric features, which are the essential structural elements for its receptor binding, typically include a positively charged quaternary nitrogen and various hydrophobic and aromatic groups contributed by the diphenylacetoxy moiety. The hydroxyl group and the carbonyl group within the benzilate structure may also contribute to hydrogen bonding interactions with the receptor guidetopharmacology.orgfishersci.co.uk. The positive charge on the quaternary nitrogen is a critical feature for binding to the anionic site of muscarinic receptors, a common characteristic among anticholinergic agents wikipedia.orgalfa-chemistry.commims.com.
Impact of Structural Modifications on Receptor Selectivity and Potency in Research
Structural modifications to this compound have been explored to modulate its receptor selectivity and potency. This compound bromide (PubChem CID: 6461), a common salt form, demonstrates notable potency as a muscarinic receptor antagonist, exhibiting K_i values of 0.68 nM for human M2 muscarinic receptors (hM2R) and 2.6 nM for human M3 muscarinic receptors (hM3R) mims.comnih.gov. These values indicate its strong affinity for both receptor subtypes.
Research has focused on synthesizing hybrid compounds by combining elements of this compound (MP) with other long-acting muscarinic antagonists (LAMAs) such as glycopyrronium (B1196793) (GC, PubChem CID: 3494) and aclidinium (B1254267) (AD, PubChem CID: 11434515) wikidata.orgmims.com. The aim of these modifications was to develop derivatives with prolonged bronchodilatory activity, particularly relevant for conditions like chronic obstructive pulmonary disease (COPD) wikidata.orgmims.com. For instance, a hybrid compound denoted MP-AD, synthesized by combining parts of this compound and aclidinium, demonstrated the highest affinity for hM3R among the synthesized hybrids and exhibited bronchodilatory activity comparable to that of glycopyrronium and aclidinium themselves mims.com. Furthermore, both the MP-GC and MP-AD hybrid compounds retained anti-inflammatory effects equivalent to those of this compound, while the GC-MP hybrid did not display this effect mims.com. This highlights that specific structural rearrangements can lead to improvements in certain pharmacological properties without compromising others, offering valuable insights into the SAR of these compounds wikidata.orgmims.com.
| Compound | hM2R K_i (nM) | hM3R K_i (nM) | Effect | Citation |
| This compound bromide | 0.68 | 2.6 | Muscarinic Antagonist | mims.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in predicting the biological activity of chemical compounds based on their molecular structures nih.govzhanggroup.org. This computational approach establishes mathematical correlations between a compound's physicochemical properties or molecular descriptors and its biological activity nih.govzhanggroup.org. In the context of this compound, QSAR models have been utilized to identify derivatives with long-acting bronchodilatory activity, often integrating techniques like molecular docking to understand ligand-receptor interactions iiab.me.
The QSAR modeling process typically involves several key steps: selecting a dataset of chemical compounds with known biological activities, calculating a range of molecular descriptors (e.g., constitutional, topological, electronic, geometric, thermodynamic descriptors), setting up a data matrix, and then building predictive models using various statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) nih.govzhanggroup.org. These models are then rigorously validated to ensure their predictive power and reliability, offering a powerful tool for designing novel this compound derivatives with improved pharmacological profiles nih.govzhanggroup.org.
Conformational Analysis of this compound and its Analogs through Spectroscopic and Computational Methods
Conformational analysis, which explores the three-dimensional shapes and preferred orientations of molecules, is essential for understanding the precise interactions between a drug and its receptor. For this compound and its analogs, both spectroscopic and computational methods have been employed to elucidate their conformational landscapes.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D proton NMR, NOESY (Nuclear Overhauser Effect Spectroscopy), and TOCSY (Total Correlation Spectroscopy), are valuable for obtaining experimental data on solution structures and conformational preferences. These methods provide information on interproton distances and chemical shifts, which can be interpreted to deduce molecular conformations.
Computational methods serve as a vital complement to experimental data, especially for flexible molecules like this compound. These methods include molecular mechanics force fields (e.g., MMFF94, PM7) for initial geometry optimization and conformational searching, as well as more sophisticated quantum mechanics calculations (e.g., HF/6-31G, M05-2X/6-31+G(d)) using software like Gaussian. Molecular dynamics simulations are also used to explore the conformational stability and interactions of ligands within a protein's binding site over time. Understanding the conformational preferences is critical because the optimal binding of a ligand to its receptor requires a precise complementary spatial relationship of structural features, and altering a molecule's conformational preferences can significantly impact its biological activity.
Pre Clinical Research Models and Methodologies for Mechanistic Insight Non Human, Non Clinical Trial Focused
In Vitro Research Models for Investigating Mepenzolate's Effects
In vitro models are instrumental in dissecting the direct effects of This compound (B1170382) on specific tissues, cells, and enzymes, offering controlled environments to study receptor interactions and signaling pathways.
Isolated tissue preparations, such as the guinea-pig ileum, serve as robust models for characterizing the pharmacological activity of anticholinergic compounds like this compound. The guinea-pig ileum is a smooth muscle preparation that exhibits minimal spontaneous contractile activity, making it highly suitable for evaluating drug effects on the enteric nervous system and smooth muscle contraction norecopa.no.
Research has utilized isolated ileum preparations from mice, rats, and guinea pigs to characterize the responsiveness of the cholinergic receptor (ChR) to this compound. By determining the pA2 value of this compound, researchers assessed its antagonism against cholinergic agonists. Studies involving isolated ileum from mice and rats of varying ages (e.g., 3, 6, and 18 months for mice; 3, 6, 12, and 24 months for rats) demonstrated that the pA2 value for this compound remained consistent across different age groups and exhibited no significant difference between mouse and rat preparations nih.gov. Similarly, in isolated longitudinal muscle of guinea-pig ileum from animals aged 0.75, 3, 6, and 24 months, the pA2 of this compound was found to be unaffected by age nih.gov.
This compound is known to suppress the spontaneous contractions of the colon drugs.comwikidoc.org. The contractile response in the guinea-pig ileum, often induced by agonists like histamine (B1213489) and carbachol, is mediated by H1 and M3 receptors, respectively mdpi.com. Acetylcholine (B1216132) also induces contraction in guinea-pig ileum smooth muscle isciii.es. As a muscarinic antagonist, this compound effectively inhibits these contractions, highlighting its anticholinergic action in smooth muscle tissues.
Cell line-based assays are critical for precisely quantifying the binding affinity and functional effects of this compound on specific muscarinic receptor subtypes. This compound bromide (MP) functions as a muscarinic receptor antagonist, demonstrating binding affinities with K_i values of 0.68 nM for the human muscarinic M2 receptor (hM2R) and 2.6 nM for the human muscarinic M3 receptor (hM3R) caymanchem.commedchemexpress.commedchemexpress.com.
Competitive binding assays, specifically filter-binding assays, are routinely performed using membrane fractions derived from Chinese Hamster Ovary (CHO)-K1 cells engineered to express human muscarinic M2 or M3 receptors. In these assays, varying concentrations of this compound are incubated with the membrane fractions and a radiolabeled ligand, such as N-methyl-[3H]-scopolamine methylchloride ([3H]NMS), to generate competitive binding curves and determine K_i values. A higher K_i value indicates a lower affinity of the compound for the receptor nih.govfrontiersin.org. For instance, this compound exhibited a higher K_i value (lower affinity) for hM3R compared to some of its synthesized derivatives nih.govfrontiersin.org.
Further studies involving the enantiomers of this compound revealed that (R)-mepenzolate exhibited a higher affinity for the muscarinic M3 receptor in in vitro filter-binding assays compared to (S)-mepenzolate researchgate.netnih.gov. Beyond muscarinic receptors, this compound has also been shown to inhibit the uptake of 4-(4-(dimethylamino)styryl)-N-methylpyridinium in HEK293 cells expressing human Organic Cation Transporter 1 (OCT1), with an IC50 of 64.9 µM medchemexpress.commedchemexpress.com. Muscarinic M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, whereas M2 and M4 receptors predominantly couple to Gi/o proteins guidetopharmacology.orged.ac.uk. This compound acts as a subtype-non-specific muscarinic antagonist, with its bronchodilatory and intestinal motility-inhibiting effects being attributable to its M3 receptor antagonism medchemexpress.commedchemexpress.com.
The binding affinities of this compound bromide and related compounds for human muscarinic M2 and M3 receptors, as determined by filter-binding assays, are summarized in the table below:
| Compound | hM2R K_i (nM) | hM3R K_i (nM) |
| This compound bromide (MP) | 0.68 caymanchem.commedchemexpress.commedchemexpress.com | 2.6 caymanchem.commedchemexpress.commedchemexpress.com |
| (R)-Mepenzolate | Higher affinity than (S)-Mepenzolate for M3R researchgate.netnih.gov | Higher affinity than (S)-Mepenzolate for M3R researchgate.netnih.gov |
| MP-AD (this compound-Aclidinium hybrid) | Not specified | Lower K_i than MP (higher affinity) nih.govfrontiersin.org |
| Glycopyrronium (B1196793) bromide (GC) | Not specified | Lower K_i than MP (higher affinity) nih.govfrontiersin.org |
| Aclidinium (B1254267) bromide (AD) | Not specified | Lower K_i than MP (higher affinity) nih.govfrontiersin.org |
| Tiotropium (B1237716) bromide (TP) | Not specified | Lower K_i than MP (higher affinity) nih.govfrontiersin.org |
This compound's broad pharmacological effects extend to modulating enzyme activities, contributing to its anti-inflammatory properties. Its anti-inflammatory activity, particularly in the lung, is associated with a reduction in reactive oxygen species (ROS) levels. This is achieved through the inhibition of NADPH oxidase activity and the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione-S-transferase (GST) nih.gov.
In studies involving mouse models of pulmonary fibrosis, this compound demonstrated the ability to decrease NADPH oxidase activity and active Transforming Growth Factor-beta 1 (TGF-β1) levels, while simultaneously enhancing glutathione (B108866) S-transferase (GST) activity researchgate.net. These findings highlight this compound's role in modulating key enzymes involved in oxidative stress and fibrotic processes. Enzyme inhibition studies are fundamental for delineating a drug's mechanism of action and predicting its pharmacokinetic profile by assessing its potential to inhibit drug-metabolizing enzymes bioivt.commdpi.commedcraveonline.com.
In Vivo Research Models for Mechanistic Elucidation (Non-Human, Non-Clinical)
In vivo animal models provide a comprehensive understanding of this compound's effects within a complex biological system, allowing for the study of its impact on disease pathologies and physiological responses.
This compound bromide (MP) is recognized as an orally administered muscarinic receptor antagonist that exhibits significant receptor target engagement in various animal models medchemexpress.commedchemexpress.comnih.gov. Its antispasmodic activity has been observed in the gastrointestinal tract of anesthetized cats and dogs, where it effectively suppresses spontaneous contractions of the colon drugs.comcaymanchem.com.
In mouse models of chronic obstructive pulmonary disease (COPD), this compound bromide has been shown to reduce airspace enlargement induced by elastase or cigarette smoke, thereby mitigating respiratory dysfunction caymanchem.commedchemexpress.comdovepress.comnih.gov. The bronchodilatory effects of this compound are primarily mediated through its antagonistic binding to the human muscarinic M3 receptor (hM3R) medchemexpress.commedchemexpress.comnih.govresearchgate.net. Furthermore, comparative studies of this compound enantiomers in vivo revealed that (R)-mepenzolate exhibited superior bronchodilatory activity compared to its (S)-enantiomer researchgate.netnih.gov.
The development of hybrid compounds, such as this compound-aclidinium (MP-AD), has also been explored in animal models. Administration of MP-AD in a mouse model of elastase-induced pulmonary emphysema successfully suppressed the condition, demonstrating the longest-lasting bronchodilatory activity comparable to glycopyrronium and aclidinium nih.gov. Additionally, this compound bromide has been shown to alleviate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice researchgate.net.
Beyond direct receptor antagonism, this compound's mechanistic actions in vivo include the modulation of various molecular markers associated with inflammation, oxidative stress, and tissue repair. In diabetic wound healing models using db/db mice, this compound bromide significantly promoted wound closure by influencing inflammation and oxidative stress. It reduced inflammation by impacting macrophage numbers and the levels of both pro-inflammatory and pro-healing cytokines caymanchem.comresearchgate.net. Furthermore, this compound mitigated oxidative stress by modulating the levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2), and by influencing the activities of antioxidant enzymes such as glutathione peroxidase and catalase in the wounds researchgate.net.
In a murine model of ulcerative colitis induced by iodoacetamide, this compound bromide, acting as a GPR109A receptor blocker, counteracted the beneficial effects of niacin on several key inflammatory and angiogenic markers. Specifically, this compound abolished the niacin-induced improvements in body weight, colon wet weight, and the colonic levels of myeloperoxidase (MPO) and vascular endothelial growth factor (VEGF) medchemexpress.commedchemexpress.comresearchgate.netnih.govacs.orgacs.org. MPO activity is commonly used as a marker for inflammation, reflecting neutrophil accumulation, while VEGF is a crucial marker for angiogenesis researchgate.netnih.govacs.orgacs.org. These findings suggest that this compound's influence on inflammatory and angiogenic processes may involve GPR109A-dependent pathways. In a mouse model of pulmonary fibrosis, this compound was also observed to decrease NADPH oxidase activity and active TGF-β1 levels, while increasing glutathione S-transferase (GST) activity researchgate.net.
The effects of this compound bromide on key molecular markers in animal models are summarized in the following table:
| Model System | Marker | Effect of this compound Bromide | Relevant Process |
| Diabetic Wound Healing (db/db mice) researchgate.net | Macrophage number | Inhibition of inflammation | Inflammation |
| Diabetic Wound Healing (db/db mice) researchgate.net | Pro-inflammatory cytokines | Inhibition of inflammation | Inflammation |
| Diabetic Wound Healing (db/db mice) researchgate.net | Pro-healing cytokines | Modulation | Tissue Repair |
| Diabetic Wound Healing (db/db mice) researchgate.net | Malondialdehyde (MDA) | Reduction | Oxidative Stress |
| Diabetic Wound Healing (db/db mice) researchgate.net | Hydrogen peroxide (H2O2) | Reduction | Oxidative Stress |
| Diabetic Wound Healing (db/db mice) researchgate.net | Glutathione peroxidase activity | Modulation | Oxidative Stress |
| Diabetic Wound Healing (db/db mice) researchgate.net | Catalase activity | Modulation | Oxidative Stress |
| Ulcerative Colitis (mouse model, iodoacetamide-induced) medchemexpress.commedchemexpress.comresearchgate.netnih.govacs.orgacs.org | Myeloperoxidase (MPO) | Abolished niacin's beneficial effects (increase) | Inflammation |
| Ulcerative Colitis (mouse model, iodoacetamide-induced) medchemexpress.commedchemexpress.comresearchgate.netnih.govacs.orgacs.org | Vascular Endothelial Growth Factor (VEGF) | Abolished niacin's beneficial effects (increase) | Angiogenesis |
| Pulmonary Fibrosis (mouse model, bleomycin-induced) researchgate.net | NADPH oxidase activity | Decrease | Oxidative Stress |
| Pulmonary Fibrosis (mouse model, bleomycin-induced) researchgate.net | Active TGF-β1 levels | Decrease | Fibrosis |
| Pulmonary Fibrosis (mouse model, bleomycin-induced) researchgate.net | Glutathione S-transferase (GST) activity | Increase | Oxidative Stress |
Pharmacokinetic Profiling in Research Animals for Mechanistic Interpretation
Pharmacokinetic studies in research animals provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of chemical compounds like this compound. These non-clinical investigations are vital for understanding the compound's fate within a living system and its potential mechanisms of action.
Absorption: this compound exhibits low absorption following oral administration in both animals and humans. Radiotracer studies revealed that between 3% and 22% of an orally administered dose is excreted in the urine over a five-day period, with the majority of this radioactivity appearing on Day 1. The remaining portion, found in feces, is presumed to be unabsorbed niph.go.jpfrontiersin.orgnih.gov.
Studies in mice have shown that this compound could only be detected in plasma when administered at a very high oral dose (940 mg/kg), with peak plasma levels achieved approximately 30 minutes post-administration researchgate.netmedchemexpress.com. In contrast, intravenous (IV) administration of this compound in mice resulted in dose-dependent plasma levels. The compound was clearly detectable at 1 minute post-IV administration but significantly reduced after 5 minutes and became undetectable after 30 minutes, suggesting a rapid clearance or instability in the blood researchgate.netmedchemexpress.com. Pulmonary administration, specifically intratracheal, appeared to be a more effective route, allowing for detection at a relatively lower dose (10 mg/kg) and very rapid detection (at 1 minute) researchgate.net.
Distribution: Specific detailed information on the volume of distribution or protein binding for this compound in research animals is not readily available in the current literature frontiersin.orgnih.gov.
Metabolism: Information regarding the metabolism of this compound in research animals is explicitly stated as "Not Available" or "Information not available" in various sources frontiersin.orgnih.gov.
Excretion: As noted for absorption, a significant portion of an orally administered dose of this compound (3% to 22%) is excreted in the urine within a five-day period, with the bulk of this excretion occurring on the first day niph.go.jpfrontiersin.orgnih.gov. The remainder of the dose is excreted in the feces, suggesting it was not absorbed systemically niph.go.jp.
Summary of this compound Pharmacokinetic Observations in Research Animals
| Pharmacokinetic Parameter | Observation in Research Animals (e.g., Mice) | Mechanistic Interpretation Implication | Source |
| Oral Absorption | Low (3-22% excreted in urine over 5 days); requires very high doses (940 mg/kg) for plasma detection; peak at 30 min niph.go.jpfrontiersin.orgnih.govresearchgate.netmedchemexpress.com | Suggests poor bioavailability via the oral route; potentially high first-pass effect or limited gastrointestinal permeability. | niph.go.jpfrontiersin.orgnih.govresearchgate.netmedchemexpress.com |
| Intravenous Detection | Detectable at 1 min, significantly reduced at 5 min, undetectable at 30 min researchgate.netmedchemexpress.com | Indicates rapid clearance or high instability in blood. | researchgate.netmedchemexpress.com |
| Intratracheal Detection | Detectable at lower doses (10 mg/kg) and rapid detection (1 min) researchgate.net | Highlights the potential for more effective local delivery and action in pulmonary models. | researchgate.net |
| Distribution | Information not available frontiersin.orgnih.gov | Further research needed for comprehensive understanding of tissue distribution. | frontiersin.orgnih.gov |
| Metabolism | Information not available frontiersin.orgnih.gov | Further research needed to identify metabolic pathways and major metabolites. | frontiersin.orgnih.gov |
| Excretion | 3-22% in urine over 5 days (majority Day 1); remainder in feces niph.go.jpfrontiersin.orgnih.gov | Primary elimination route for the absorbed fraction is renal; unabsorbed portion eliminated via feces. | niph.go.jpfrontiersin.orgnih.gov |
| Half-life | Not Available; suggested short due to rapid IV clearance niph.go.jpfrontiersin.orgnih.govresearchgate.netmedchemexpress.com | Implies frequent dosing might be required for sustained systemic effects, or that local effects are predominant. | niph.go.jpfrontiersin.orgnih.govresearchgate.netmedchemexpress.com |
Rodent Models for Investigating Inflammatory Pathways (e.g., ROS levels, NF-κB, SOD, GST)
This compound has been investigated in various rodent models to elucidate its anti-inflammatory mechanisms, particularly concerning oxidative stress and key inflammatory pathways.
Anti-inflammatory Effects and Oxidative Stress: this compound has demonstrated anti-inflammatory effects in rodent models, operating through a mechanism that is independent of its muscarinic receptor antagonism frontiersin.orgmedchemexpress.com. In mice models of chronic obstructive pulmonary disease (COPD) induced by porcine pancreatic elastase (PPE) or cigarette smoke, this compound effectively suppressed increases in oxidative stress niph.go.jpnih.gov. Mechanistically, it reduces reactive oxygen species (ROS) levels in the lung by inhibiting NADPH oxidase activity frontiersin.orgresearchgate.netresearchgate.net. Furthermore, in mouse models of diabetic wounds, this compound significantly reduced levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), key indicators of oxidative stress nih.gove-century.usresearchgate.net.
Modulation of Antioxidant Enzymes: Beyond directly reducing ROS, this compound promotes the body's endogenous antioxidant defenses. Studies indicate that this compound induces the expression of superoxide dismutase (SOD) and glutathione-S-transferase (GST), both of which are crucial endogenous antioxidant enzymes frontiersin.orgresearchgate.netresearchgate.netscispace.comnih.gov. In the context of diabetic wound healing, this compound treatment increased the activities of glutathione peroxidase (GSH-Px) and catalase, enzymes vital for converting H2O2 into water, thereby mitigating oxidative damage nih.gov.
Impact on NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Research in mice treated with PPE showed that this compound partially suppressed the changes in the pulmonary levels of active NF-κB (which are typically increased by PPE treatment) and its inhibitor, IκB-α (which is typically decreased by PPE treatment) niph.go.jpfrontiersin.org. These findings suggest that the modulation of the NF-κB pathway plays a significant role in the anti-inflammatory effects observed with this compound niph.go.jp.
Summary of this compound's Effects on Inflammatory Pathways in Rodent Models
| Inflammatory Pathway/Marker | Effect of this compound in Rodent Models | Mechanistic Implication | Source |
| Reactive Oxygen Species (ROS) | Decreased ROS levels; suppressed elastase-induced oxidative stress; reduced H2O2 and MDA in diabetic wounds niph.go.jpfrontiersin.orgnih.govresearchgate.netresearchgate.nete-century.usresearchgate.net | Direct reduction of oxidative burden, contributing to anti-inflammatory and protective effects. | niph.go.jpfrontiersin.orgnih.govresearchgate.netresearchgate.nete-century.usresearchgate.net |
| NADPH Oxidase Activity | Inhibited NADPH oxidase activity frontiersin.orgresearchgate.netresearchgate.net | Reduces a major source of ROS production, preventing oxidative stress. | frontiersin.orgresearchgate.netresearchgate.net |
| NF-κB Pathway | Partially suppressed PPE-induced increases in active NF-κB and decreases in IκB-α niph.go.jpfrontiersin.org | Directly modulates a central inflammatory signaling pathway. | niph.go.jpfrontiersin.org |
| Superoxide Dismutase (SOD) | Induced expression frontiersin.orgresearchgate.netresearchgate.netscispace.comnih.gov | Enhances endogenous antioxidant defense mechanisms. | frontiersin.orgresearchgate.netresearchgate.netscispace.comnih.gov |
| Glutathione S-transferase (GST) | Induced expression/increased activity frontiersin.orgnih.govresearchgate.netresearchgate.netscispace.comnih.gov | Enhances endogenous antioxidant and detoxification mechanisms. | frontiersin.orgnih.govresearchgate.netresearchgate.netscispace.comnih.gov |
| Glutathione Peroxidase (GSH-Px) | Increased activity (in diabetic wounds) nih.gov | Enhances detoxification of harmful peroxides. | nih.gov |
| Catalase | Increased activity (in diabetic wounds) nih.gov | Enhances detoxification of hydrogen peroxide. | nih.gov |
| HDAC2 Activity | Partially suppressed PPE-induced decreases niph.go.jpfrontiersin.org | Modulates epigenetic regulation of inflammatory genes. | niph.go.jpfrontiersin.org |
| Pro-inflammatory Cytokines | Reduced levels of IL-1β, TNF-α, IL-6 (in diabetic wounds) e-century.us | Directly dampens the inflammatory cascade. | e-century.us |
| Pro-healing Cytokines | Increased levels of TGF-β1, VEGF (in diabetic wounds) e-century.usresearchgate.net | Supports tissue repair and regeneration processes. | e-century.usresearchgate.net |
Analytical Methodologies for Mepenzolate in Research Settings
Chromatographic Techniques for Research Sample Analysis
Chromatography is a cornerstone for the separation and quantification of mepenzolate (B1170382) from complex mixtures, such as biological fluids or reaction media. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominent techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the quantification of pharmaceutical compounds in various samples. ijisrt.com For a quaternary ammonium (B1175870) compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. This method separates compounds based on their hydrophobicity.
A typical RP-HPLC method for this compound would involve a C18 stationary phase column, which is non-polar. The mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation from other components in the matrix. pharmatutor.org Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl groups in the this compound structure absorb UV light. For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC can be coupled with a mass spectrometer (LC-MS). tmc.edu
Method validation is a critical step to ensure the reliability of the analytical data. mdpi.com Validation parameters, as stipulated by guidelines from the International Council on Harmonisation (ICH), include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). pharmatutor.org
Table 1: Representative HPLC Method Parameters and Validation Data for this compound Analysis
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and 0.05 M Ammonium Acetate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (UV) | ~220 nm |
| Linearity Range | 0.1 - 100 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for the identification and quantification of volatile and thermally stable compounds. nih.gov However, this compound is a quaternary ammonium salt, which makes it non-volatile and prone to thermal degradation at the high temperatures used in GC inlets.
Direct analysis of this compound by GC-MS is therefore not feasible. To overcome this, derivatization techniques can be employed to convert the non-volatile this compound into a more volatile and thermally stable derivative. An alternative approach is pyrolysis-GC-MS, where the compound is intentionally decomposed at a high temperature, and the resulting characteristic breakdown products are separated and detected.
When coupled with mass spectrometry, GC provides structural information based on the fragmentation pattern of the analyte after ionization. mdpi.com In the case of this compound analysis (after appropriate derivatization or pyrolysis), the mass spectrometer would detect the molecular ion of the derivative and its characteristic fragment ions, allowing for unambiguous identification and quantification. nih.gov
Table 2: Potential GC-MS Fragments of a this compound Derivative (Hypothetical)
| Fragment Description | Potential m/z (mass-to-charge ratio) |
|---|---|
| Fragment corresponding to the benzilic acid moiety | Variable depending on derivatization |
| Fragment corresponding to the N,N-dimethylpiperidinium moiety | Variable depending on derivatization |
| Diphenylmethyl cation fragment | 167 |
| Phenyl cation fragment | 77 |
Spectroscopic Methods for Structural Elucidation and Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and for characterizing its potential metabolites or degradation products in research studies.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the protons in the different chemical environments: the aromatic protons of the two phenyl rings, the proton on the tertiary carbon bearing the hydroxyl group, the protons on the piperidine (B6355638) ring, and the protons of the two methyl groups on the nitrogen atom. ¹³C NMR would similarly provide signals for each unique carbon atom in the structure.
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. mdpi.com Given that this compound is a pre-charged quaternary ammonium ion, Electrospray Ionization (ESI) is the ideal ionization technique, typically in positive ion mode (ESI+). rsc.org The resulting mass spectrum would show a prominent peak for the this compound cation (C₂₁H₂₆NO₃⁺), with a calculated m/z of 340.4. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing key structural details. nih.govnih.gov Common fragmentation pathways would include the cleavage of the ester bond and losses from the piperidinium (B107235) ring.
Table 3: Predicted Spectroscopic Data for this compound Cation (C₂₁H₂₆NO₃⁺)
| Analytical Technique | Predicted Observation | Details |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.2-7.6 ppm |
| Piperidine Ring Protons | Complex signals in the aliphatic region (δ 1.5-4.0 ppm) | |
| N-Methyl Protons | Singlet(s) around δ 3.0-3.5 ppm | |
| Hydroxyl Proton | Broad singlet, chemical shift is concentration and solvent dependent | |
| Mass Spectrometry (ESI-MS/MS) | Parent Ion [M]⁺ | m/z 340.2 |
| Fragment 1 | m/z 211 (Loss of N,N-dimethyl-3-hydroxypiperidinium) | |
| Fragment 2 | m/z 114 (N,N-dimethylpiperidinium fragment) |
Bioanalytical Methods for In Vitro and Animal Tissue Samples
Bioanalytical methods are essential for determining the concentration of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. wum.edu.plnih.gov These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Due to the complexity of these matrices and the typically low concentrations of the analyte, these methods require extensive sample preparation and highly sensitive analytical instrumentation. ijisrt.com
Sample preparation is a critical first step to remove interfering substances like proteins and lipids. nih.gov Common techniques include:
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent material, washed, and then eluted with a small volume of solvent. This technique provides cleaner extracts compared to PPT and LLE.
Following sample preparation, analysis is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique offers the high selectivity and sensitivity required for bioanalysis, allowing for accurate quantification of this compound even at very low concentrations.
For in vitro metabolism studies, this compound may be incubated with liver microsomes, S9 fractions, or cultured hepatocytes to identify potential metabolic pathways. admescope.comscispace.com The analytical challenge in these experiments is to separate and identify the parent drug from its newly formed metabolites. nih.gov
Table 4: Summary of Bioanalytical Sample Preparation Techniques
| Technique | Principle | Application | Advantage |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Plasma, Serum | Fast and simple |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquids. | Plasma, Urine | Good for removing salts and polar interferences |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Plasma, Urine, Tissue Homogenates | High recovery and clean extracts; allows for concentration of the analyte |
Development of Novel Analytical Probes for this compound Research
The development of novel analytical probes offers the potential for real-time monitoring and visualization of this compound in biological systems. nih.gov Since this compound acts as a muscarinic antagonist, research into probes for this class of compounds is relevant. nih.gov A common strategy involves creating fluorescent ligands by conjugating a known muscarinic antagonist with a fluorophore (a fluorescent dye). nih.govebi.ac.uk Such a probe could theoretically be designed for this compound, allowing its interaction with muscarinic receptors to be studied using techniques like confocal microscopy. acs.org
Another avenue of research involves the development of sensors for quaternary ammonium compounds (QACs) in general, as this compound belongs to this chemical class. researchgate.net These sensors could be based on various principles, including optical changes in dyes or electrochemical responses upon binding to the QAC. google.com An optical sensor, for instance, might utilize a dye that changes its wavelength of light absorption or emission when it interacts with this compound. google.com While specific probes for this compound have not been extensively reported, these general approaches represent the forefront of analytical tool development that could be applied to further elucidate the compound's mechanisms of action and distribution in biological systems.
Computational and Theoretical Chemistry Approaches to Mepenzolate
Molecular Docking and Dynamics Simulations of Mepenzolate-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques widely employed to predict and analyze the binding of small molecules, such as This compound (B1170382), to their specific biological targets. This compound is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors, specifically affecting M1 and M3 subtypes, which contributes to its therapeutic effects by reducing gastric acid and pepsin secretion and suppressing colon contractions. drugbank.com
Computational simulations have provided valuable information regarding the interaction of this compound with muscarinic receptors. For instance, studies have indicated that the (R)-enantiomer of this compound exhibits a higher binding affinity for human M2 and M3 muscarinic acetylcholine receptors compared to its (S)-enantiomer. This observation was supported by computational predictions and subsequently validated through in vitro filter-binding assays. guidetopharmacology.orgresearchgate.net
Table 1: Predicted Receptor Affinities for this compound Enantiomers
| This compound Enantiomer | Receptor | Predicted Affinity | Experimental Confirmation |
| (R)-Mepenzolate | hM2, hM3 | Higher | Confirmed by in vitro filter-binding assay guidetopharmacology.orgresearchgate.net |
| (S)-Mepenzolate | hM2, hM3 | Lower | Confirmed by in vitro filter-binding assay guidetopharmacology.orgresearchgate.net |
Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental for deciphering the electronic structure and predicting the reactivity profiles of chemical compounds like this compound. mdpi.com DFT offers a detailed quantitative description of molecular properties, including molecular orbital energies (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), precise geometric configurations (bond lengths and angles), vibrational frequencies, and dipole moments. mdpi.com These parameters are crucial for establishing and understanding structure-activity relationships and anticipating potential chemical transformations.
DFT has been widely applied to analyze the electronic characteristics of various molecular systems, including ionic liquids and pharmaceutical formulations, to elucidate the underlying molecular interaction mechanisms. mdpi.comsci-hub.stacs.org For predicting chemical reactivity, the HOMO and LUMO energy levels are particularly significant, as they correlate with a molecule's electron-donating and electron-accepting capabilities, respectively. nih.gov The energy gap between the HOMO and LUMO provides an indicator of a molecule's stability and its propensity for chemical reactions. nih.gov While detailed, specific quantum chemical calculations focused solely on this compound's electronic structure were not prominently featured in the search results, the broader utility of DFT in drug discovery for characterizing molecular features, identifying reactive sites, and analyzing the stability of transition states is well-established. mdpi.comnqcc.ac.uk Such calculations can be used to generate molecular electrostatic potential (MEP) surfaces, which visually represent the charge distribution across a molecule and highlight regions prone to electrophilic or nucleophilic attack, thereby aiding in reactivity predictions. nih.gov
In Silico Prediction of this compound's Pharmacological Profile and Target Interactions
In silico prediction methods offer an efficient and cost-effective approach to characterize a compound's pharmacological profile, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interactions with various biological targets. researchgate.netuniv-paris-diderot.fr For this compound, being a quaternary ammonium (B1175870) compound, its highly polar nature suggests a reduced ability to traverse lipid membranes, such as the blood-brain barrier. This inherent property is believed to contribute to a lower potential for central nervous system effects. nih.gov
Chemoinformatics and Data Mining in this compound Research
Chemoinformatics and data mining are critical disciplines that facilitate the organization, analysis, and extraction of meaningful insights from vast chemical and biological datasets in the context of drug discovery. These fields employ computational techniques to navigate complex chemical spaces, identify inherent patterns, and construct predictive models such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. univ-paris-diderot.frstxip.org
In the realm of this compound research, chemoinformatics can be applied through several avenues:
Similarity Searches: This involves identifying compounds with structural similarities to this compound, which may suggest analogous pharmacological properties or serve as starting points for developing novel molecular scaffolds. scienceopen.com
QSAR Modeling: Developing predictive models that establish correlations between the chemical structure of this compound and its derivatives and their observed biological activities or physicochemical properties. For instance, structure-based QSAR models, which utilize docking scores as descriptors, have been developed to predict binding free energies for various proteins, proving valuable in drug development. researchgate.netresearchgate.net While specific QSAR models for this compound's primary activities were not detailed in the immediate search results, QSAR modeling has been broadly applied to muscarinic acetylcholine receptors, including the M4 subtype. molsoft.com
Database Analysis: Leveraging extensive chemical and biological databases, such as PubChem, DrugBank, and RepurposeDB, to retrieve and analyze information pertaining to this compound's known targets, structurally related compounds, and potential new therapeutic indications. RepurposeDB, for example, offers tools for chemical similarity searches and visualization of chemoinformatics properties, which are beneficial for drug repositioning initiatives. scienceopen.comnih.gov
Lead Optimization: Utilizing chemoinformatic tools to guide the systematic modification of this compound's chemical structure to enhance its potency, selectivity, or ADME profile. For example, research focused on identifying this compound derivatives with long-acting bronchodilatory activity would inherently involve detailed structure-activity relationship studies, a core application within chemoinformatics. nih.govndl.gov.in
Collectively, these computational and theoretical chemistry approaches provide a comprehensive framework for characterizing this compound, spanning from its fundamental electronic properties at the atomic level to its complex interactions within intricate biological systems, thereby significantly expediting the drug discovery and development pipeline.
Compound Names and PubChem CIDs
Emerging Research Areas and Future Directions for Mepenzolate Studies
Mepenzolate (B1170382) as a Research Tool for Understanding Cholinergic System Dysregulation
This compound serves as a valuable pharmacological probe for investigating the intricacies of the cholinergic system due to its well-defined antimuscarinic activity wikipedia.orgpatsnap.comnih.gov. By blocking the action of acetylcholine (B1216132) at muscarinic receptors, this compound allows researchers to explore the functional consequences of reduced cholinergic signaling.
Studies have utilized this compound (MPZ) to characterize the responsiveness of cholinergic receptors (ChR) in isolated tissue preparations, such as the ileum of mice and rats. This research has demonstrated that the responsiveness of ChR decreases with age, indicating this compound's utility in dissecting age-related changes in peripheral cholinergic function nih.gov. These findings further suggest that insights gained from peripheral ChR changes could potentially contribute to understanding central aging processes and highlight the importance of considering animal age in isolated tissue studies for reproducible data nih.gov.
Beyond its direct anticholinergic properties, this compound has been investigated in various animal models to understand broader physiological dysregulations. For instance, in mouse models of chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis, this compound bromide has shown beneficial effects by inhibiting inflammatory responses and reducing oxidative stress researchgate.netnih.gove-century.usersnet.orgnih.gov. This suggests that this compound can serve as a tool to explore the interplay between cholinergic signaling, inflammation, and oxidative stress pathways in complex diseases researchgate.netnih.gove-century.usersnet.org. Similarly, in models of Alzheimer's disease (AD), where disruption of cholinergic neurotransmission contributes to memory impairment, this compound's interaction with muscarinic receptors provides a relevant avenue for studying how amyloid-beta peptide accumulation influences cholinergic function mdpi.comnih.gov.
Exploration of this compound's Potential in Novel Pharmacological Classifications (beyond traditional anticholinergic)
While this compound is a well-established anticholinergic agent, emerging research indicates its potential involvement in pharmacological pathways beyond its classic role of blocking muscarinic receptors wikipedia.orgpatsnap.com. These findings suggest that this compound may possess novel therapeutic properties worth further exploration.
Notably, this compound bromide has demonstrated significant anti-inflammatory and oxidative stress-reducing effects in various disease models. In studies involving mouse models of chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis, this compound bromide was found to mitigate inflammatory responses and decrease oxidative stress researchgate.netnih.gove-century.usersnet.orgnih.gov. This observed activity goes beyond a simple bronchodilatory effect typically associated with muscarinic antagonists, suggesting a broader modulatory role in inflammatory processes ersnet.orgnih.gov.
Furthermore, research has explored this compound bromide's impact on diabetic wound healing. Topical application of this compound bromide to full-thickness excisional skin wounds in db/db mice significantly promoted wound closure researchgate.netnih.gove-century.us. Investigations into the underlying mechanisms revealed that this compound bromide inhibited inflammation by reducing macrophage infiltration and decreasing levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Concurrently, it increased the expression of pro-healing cytokines like TGF-β1 and VEGF, and reduced oxidative stress markers (MDA and H2O2 levels), while enhancing the activities of glutathione (B108866) peroxidase and catalase in the wounds researchgate.netnih.gov. These multifaceted effects on inflammation and oxidative stress indicate a pharmacological scope that extends beyond traditional anticholinergic actions.
Another intriguing finding points to this compound bromide acting as a GPR109A receptor blocker in certain contexts. This action was observed to abolish the beneficial effects of niacin on body weight, colon wet weight, and colonic levels of myeloperoxidase (MPO) and VEGF in a murine model of ulcerative colitis, suggesting a non-muscarinic receptor interaction medchemexpress.com. This highlights a potential avenue for reclassifying this compound based on its interaction with targets beyond the cholinergic system.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the molecular mechanisms underlying drug action and disease pathophysiology nih.govmdpi.com. While specific in-depth "omics" studies solely focused on this compound are not extensively detailed in current literature, the broader field of anticholinergic research is increasingly integrating these high-throughput methods, suggesting a clear future direction for this compound investigations.
Omics approaches allow for an unbiased and global analysis of biological systems, providing insights into changes at the DNA, RNA, protein, and metabolite levels nih.gov. For anticholinergic drugs in general, these technologies can help in understanding complex conditions where cholinergic system dysregulation is implicated, such as delirium nih.gov. By comparing molecular profiles in biological fluids or tissues from treated versus untreated conditions, researchers can identify novel biomarkers and understand how anticholinergic agents, like this compound, influence cellular pathways.
Given this compound's newly recognized anti-inflammatory and oxidative stress-reducing properties researchgate.netnih.gove-century.usersnet.org, integrating "omics" technologies would be particularly beneficial. For example, proteomics could identify protein expression changes related to its effects on inflammation and wound healing, while metabolomics could reveal altered metabolic pathways in response to this compound treatment, especially concerning reactive oxygen species (ROS) metabolism researchgate.netnih.gove-century.us. Transcriptomics could elucidate gene expression changes that underpin its broader pharmacological effects. This integrated approach would provide a deeper, more holistic understanding of this compound's multifaceted biological activities, moving beyond the scope of its traditional anticholinergic classification.
Methodological Advancements and Challenges in this compound Research
Advancements in research methodologies have facilitated a more comprehensive understanding of this compound's pharmacokinetic profile and its effects in various biological systems, while also highlighting certain challenges.
Methodological Advancements:
Analytical Techniques: High-performance liquid chromatography (HPLC) has been successfully employed for the quantitative determination of this compound levels in plasma and tissue samples researchgate.net. This technique allows for the tracking of drug concentrations over time, providing crucial pharmacokinetic data. Additionally, spectroscopic methods such as infrared (IR) spectroscopy using instruments like the Jeol FT-IR SPX60 spectrometer, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR with instruments like the Agilent 400-MR spectrometer, are utilized for the structural characterization and confirmation of this compound and its synthesized analogs google.comnih.gov.
In Vitro and In Vivo Models: Research on this compound extensively utilizes both in vitro and in vivo models to evaluate its pharmacological activities. In vitro studies, often involving cell lines such as Chinese Hamster Ovary (CHO)-K1 cells expressing human muscarinic M2 or M3 receptors, are crucial for assessing the binding affinity and functional antagonism of this compound and its derivatives at a molecular level nih.gov. In vivo models, particularly mouse models of chronic obstructive pulmonary disease (COPD) induced by elastase ersnet.orgnih.gov, and db/db mice for diabetic wound healing studies researchgate.netnih.gove-century.us, allow for the investigation of this compound's effects within a complex physiological environment. These animal models provide insights into systemic responses, efficacy, and potential mechanisms of action that cannot be fully replicated in vitro liveonbiolabs.comuhnresearch.ca. Researchers have also employed specific animal models, such as 4-6 week-old ICR mice, to measure lung tissue concentrations of this compound bromide enantiomers after respiratory tract administration google.com.
Challenges:
Pharmacokinetic Limitations: A significant challenge in this compound research relates to its pharmacokinetic properties. Studies have indicated that this compound is highly unstable in blood following intravenous administration, with detectable levels rapidly decreasing within 5 minutes and becoming undetectable after 30 minutes researchgate.net. Furthermore, oral administration requires very high doses to achieve detectable plasma levels, with peak concentrations typically observed around 30 minutes post-administration researchgate.net. This suggests poor oral absorption and rapid elimination, which poses challenges for systemic drug delivery and maintaining consistent therapeutic levels in research settings.
Ethical and Resource Considerations: The conduct of in vivo studies involves ethical considerations related to animal welfare and is typically resource-intensive, requiring significant time, specialized personnel, and high maintenance costs liveonbiolabs.comuhnresearch.ca. These factors can limit the scale and frequency of certain in vivo investigations.
Design Strategies for this compound Analogs with Tailored Research Properties
The exploration of this compound analogs represents a significant future direction in research, aiming to create compounds with enhanced or tailored pharmacological properties for specific experimental applications. These strategies leverage a detailed understanding of this compound's chemical structure and its interaction with biological targets.
A key approach involves the rational design of hybrid compounds by combining structural elements of this compound with other muscarinic antagonists that possess desirable characteristics, such as prolonged activity nih.govresearchgate.netfrontiersin.org. For instance, researchers have synthesized hybrid molecules based on this compound and long-acting muscarinic antagonists (LAMAs) like glycopyrronium (B1196793) bromide (GC) and aclidinium (B1254267) bromide (AD) nih.govfrontiersin.org. This process typically involves separating the parent compounds into distinct chemical parts, often at the ester bond, and then recombining them to form novel structures, such as this compound-glycopyrronium (MP-GC), glycopyrronium-mepenzolate (GC-MP), and this compound-aclidinium (MP-AD) nih.govfrontiersin.org.
These designed analogs are subsequently evaluated for their binding affinities and pharmacological activities. For example, some hybrid compounds have demonstrated lower Ki values for human muscarinic M3 receptors (hM3R) compared to this compound itself, indicating an improved affinity for this crucial receptor nih.govfrontiersin.org. Such modifications are aimed at optimizing properties like bronchodilatory activity, potentially leading to compounds with longer-lasting effects suitable for specific research models, particularly in respiratory diseases researchgate.netfrontiersin.org.
Structure-activity relationship (SAR) studies are fundamental to this design process. By systematically modifying the chemical structure of this compound and its derivatives, researchers can identify key structural features responsible for specific biological activities, including both bronchodilatory and anti-inflammatory effects researchgate.netfrontiersin.org. This iterative process allows for the refinement of compound design to achieve desired selectivity and potency, while also aiming to mitigate potential off-target effects and improve toxicological profiles frontiersin.org. The synthesis and biological comparison of different enantiomers, such as (R)-mepenzolate and (S)-mepenzolate, also contribute to understanding how stereochemistry influences pharmacological activity google.comresearchgate.net.
Furthermore, in silico drug design, which involves computational modeling and simulations, is being considered as a complementary tool to guide the synthesis of this compound analogs frontiersin.org. This approach can predict potential interactions with target receptors and help prioritize promising compounds for synthesis and experimental validation, thereby accelerating the discovery of novel research tools with tailored properties.
Q & A
Q. Table 1: Receptor Affinity of this compound Bromide
| Receptor Subtype | Ki Value (nM) | Assay Type | Reference |
|---|---|---|---|
| hM2R | 0.68 | Radioligand binding | |
| hM3R | 2.6 | Radioligand binding |
Basic: How do researchers standardize assays to evaluate this compound’s potency and selectivity across mAChR subtypes?
Answer:
Standardization involves:
Cell line selection : Use HEK-293 cells stably expressing individual mAChR subtypes.
Control compounds : Include subtype-selective antagonists (e.g., himbacine for M2, darifenacin for M3).
Dose-response curves : Generate IC50 values under consistent conditions (pH, temperature, incubation time).
Data normalization : Express results as % inhibition relative to baseline and maximal antagonist response.
Report variability using standard deviation (SD) and validate with orthogonal methods (e.g., GTPγS binding for G-protein coupling) .
Advanced: What strategies address contradictions between in vitro receptor affinity data and in vivo efficacy profiles of this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration) or off-target effects. To resolve:
Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
In vivo functional studies : Use mAChR knockout models to isolate receptor-specific actions.
Systems pharmacology modeling : Integrate in vitro binding data with physiologically based pharmacokinetic (PBPK) models to predict in vivo outcomes .
Advanced: How can researchers investigate this compound’s off-target interactions, such as its activity on GPR109A receptors?
Answer:
High-throughput screening : Employ panels of GPCR assays (e.g., β-arrestin recruitment assays) to identify off-target binding.
Genetic ablation : Use siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate GPR109A-mediated effects.
Functional validation : Compare this compound’s effects in wild-type vs. GPR109A⁻/⁻ animal models (e.g., intestinal motility assays) .
Advanced: What statistical approaches are recommended for reconciling conflicting data in studies on this compound’s therapeutic window for gastrointestinal disorders?
Answer:
Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
Sensitivity analysis : Identify outliers by iteratively excluding datasets and assessing effect size stability.
Bayesian hierarchical modeling : Incorporate prior knowledge (e.g., receptor occupancy thresholds) to refine dose-response predictions .
Advanced: How should dose optimization studies for this compound be designed to balance efficacy and anticholinergic side effects?
Answer:
Pharmacodynamic (PD) markers : Monitor salivary flow reduction (efficacy) and pupil dilation (side effect) in preclinical models.
Adaptive trial designs : Use response-adaptive randomization to allocate subjects to optimal doses during Phase II trials.
PK/PD modeling : Link plasma concentrations to both desired and adverse effects using Emax models .
Advanced: What methodologies validate the purity and stability of this compound in experimental formulations?
Answer:
HPLC-UV/ELSD : Quantify purity (>98%) using C18 columns and isocratic elution (e.g., 60:40 acetonitrile:water).
Forced degradation studies : Expose formulations to heat, light, and humidity; monitor degradation products via mass spectrometry.
Long-term stability : Store samples at -80°C and assess potency at 0, 3, 6, and 12 months .
Advanced: How can multi-omics approaches elucidate this compound’s impact on gut microbiome-host interactions in irritable bowel syndrome (IBS) models?
Answer:
Metagenomics : Profile fecal microbiota via 16S rRNA sequencing pre/post-treatment.
Metabolomics : Analyze short-chain fatty acids (SCFAs) via GC-MS to assess microbial metabolic shifts.
Transcriptomics : Use RNA-seq on colonic epithelial cells to identify mAChR-regulated pathways (e.g., inflammation, barrier function) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
